molecular formula C25H28O8 B1263997 3,7-Bis(2-hydroxyethyl)icaritin CAS No. 1067198-74-6

3,7-Bis(2-hydroxyethyl)icaritin

Numéro de catalogue: B1263997
Numéro CAS: 1067198-74-6
Poids moléculaire: 456.5 g/mol
Clé InChI: WTJGVHRGWYENBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

CHEMBL498486 subit divers types de réactions chimiques, notamment :

    Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

    Réduction : Des agents réducteurs courants tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

    Substitution : Des réactions de substitution nucléophile peuvent se produire, souvent facilitées par des réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Mécanisme d'action

Le mécanisme d'action de CHEMBL498486 implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes. Il a été démontré qu'il inhibe l'activité de certaines phosphodiestérases, qui jouent un rôle dans diverses voies biologiques . Les voies moléculaires et les cibles exactes sont encore en cours d'élucidation grâce à des recherches continues.

Applications De Recherche Scientifique

1.1. Treatment of Erectile Dysfunction

3,7-Bis(2-hydroxyethyl)icaritin exhibits potent PDE5 inhibitory activity, with an IC50 value comparable to that of sildenafil, a well-known treatment for erectile dysfunction. This inhibition promotes increased levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved erectile function. In animal studies, it has been shown to effectively prevent erectile dysfunction induced by various factors .

1.2. Pulmonary Arterial Hypertension

Research indicates that this compound can prevent monocrotaline-induced pulmonary arterial hypertension (PAH) in rat models. The mechanism involves the activation of the nitric oxide/cGMP signaling pathway, which is crucial for vascular relaxation and lowering pulmonary arterial pressure . This application highlights its potential as a therapeutic agent for PAH, a chronic condition characterized by elevated blood pressure in the pulmonary arteries.

2.1. Viral Infections

Emerging studies suggest that this compound may possess antiviral properties by directly damaging viral structures within infected tissues. It acts as a simultaneous suppressor for reverse transcriptase and ribonucleotide reductase, enzymes critical for viral replication . This capability allows it to reduce viral load effectively in infected tissues.

2.2. Formulations for Viral Treatment

A specific formulation combining this compound with other compounds like monolaurin has been proposed for treating viral infections such as influenza and coronaviruses. This formulation aims to enhance the antiviral effects while addressing inflammation associated with viral infections .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by modulating the expression of cyclooxygenase enzymes (COX). It suppresses COX-2 and prostaglandin E2 while increasing prostaglandin E1 levels, which may alleviate inflammation and pain caused by viral infections .

Comparative Analysis with Other Compounds

The following table summarizes the comparative efficacy and properties of this compound against other related compounds:

Compound NameStructure/ModificationKey Activity
IcariinParent compoundPDE5 inhibitor; less potent than this compound
SildenafilSynthetic PDE5 inhibitorBenchmark for erectile dysfunction treatment
Icariside IGlycosylated derivativeExhibits biological activity but different efficacy profile
Icariside IIAnother glycosylated derivativeSimilar metabolic pathways but lower potency

Mécanisme D'action

The mechanism of action of CHEMBL498486 involves its interaction with specific molecular targets, such as enzymes. It has been shown to inhibit the activity of certain phosphodiesterases, which play a role in various biological pathways . The exact molecular pathways and targets are still being elucidated through ongoing research.

Comparaison Avec Des Composés Similaires

CHEMBL498486 est similaire à d'autres dérivés de flavonoïdes, tels que CHEMBL3589820, qui partage une similarité de 93,10 % . CHEMBL498486 est unique en raison de ses substitutions hydroxyéthyle spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes.

Activité Biologique

3,7-Bis(2-hydroxyethyl)icaritin (ICT) is a synthetic derivative of icariin, a flavonoid compound derived from the herb Epimedium. This compound has garnered attention for its significant biological activities, particularly its potent inhibition of phosphodiesterase type 5 (PDE5). This article explores the biological activity of ICT, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₄O₇. The addition of two hydroxyethyl groups at positions 3 and 7 enhances the solubility and biological activity of the compound compared to its parent compound, icariin. This structural modification is crucial for its pharmacological efficacy.

Inhibition of PDE5
ICT acts as a potent inhibitor of PDE5, with an IC50 value comparable to that of sildenafil (approximately 75 nM) and significantly more potent than icariin itself . By inhibiting PDE5, ICT increases levels of cyclic guanosine monophosphate (cGMP), which plays a critical role in vasodilation. This mechanism is particularly beneficial in treating conditions such as pulmonary arterial hypertension (PAH).

Nitric Oxide/cGMP Pathway
Research indicates that ICT prevents monocrotaline-induced PAH in animal models through activation of the nitric oxide (NO)/cGMP signaling pathway. The NO/cGMP pathway is essential for relaxing vascular smooth muscle, which leads to vasodilation .

Biological Activities

Vasodilatory Effects
The vasodilatory properties of ICT have been demonstrated in various studies. In vivo experiments showed that ICT administration effectively reduced pulmonary artery pressure in rats subjected to monocrotaline-induced PAH, indicating its potential as a therapeutic agent for this condition .

Anti-Cancer Potential
While the primary focus has been on its cardiovascular effects, preliminary studies suggest that ICT may also exhibit anti-cancer properties. The compound's ability to inhibit PDE5 selectively could have implications for cancer treatment by modulating cellular signaling pathways involved in tumor growth and metastasis .

Table 1: Summary of Key Studies on this compound

StudyYearFocusFindings
Dell'Agli et al.2017PDE5 InhibitionICT shows strong inhibitory effect on PDE5A1 with IC50 similar to sildenafil (75 nM) .
Zhang et al.2020PAH ModelICT prevents monocrotaline-induced PAH via NO/cGMP pathway activation .
Liu et al.2022Anti-Cancer ActivityPreliminary findings suggest potential anti-cancer effects through modulation of signaling pathways .

Pharmacokinetics

Pharmacokinetic studies indicate that after oral administration, ICT is well absorbed and metabolized. The intestinal microbiota can convert related compounds into more active metabolites, enhancing their biological effects . This metabolic pathway highlights the importance of considering bioavailability when evaluating the therapeutic potential of ICT.

Propriétés

IUPAC Name

5-hydroxy-3,7-bis(2-hydroxyethoxy)-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8/c1-15(2)4-9-18-20(31-12-10-26)14-19(28)21-22(29)25(32-13-11-27)23(33-24(18)21)16-5-7-17(30-3)8-6-16/h4-8,14,26-28H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJGVHRGWYENBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCCO)C3=CC=C(C=C3)OC)O)OCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067198-74-6
Record name 3,7-Bis(2-hydroxyethyl)icaritin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1067198746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-BIS(2-HYDROXYETHYL)ICARITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U58D99D1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,7-Bis(2-hydroxyethyl)icaritin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,7-Bis(2-hydroxyethyl)icaritin
Reactant of Route 3
Reactant of Route 3
3,7-Bis(2-hydroxyethyl)icaritin
Reactant of Route 4
Reactant of Route 4
3,7-Bis(2-hydroxyethyl)icaritin
Reactant of Route 5
Reactant of Route 5
3,7-Bis(2-hydroxyethyl)icaritin
Reactant of Route 6
Reactant of Route 6
3,7-Bis(2-hydroxyethyl)icaritin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.